molecular formula C15H20N4O2 B2763220 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1226427-07-1

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No. B2763220
CAS RN: 1226427-07-1
M. Wt: 288.351
InChI Key: CXAIKHPNDPNXLU-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic compound that has been found to have potential applications in scientific research. This compound is also known as DMPU and has been the subject of various studies due to its unique properties.

Scientific Research Applications

Anion Tuning in Hydrogel Formation

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic environments, demonstrating that the morphology and rheology of these gels can be tuned by changing the identity of the anion. This application is significant in the development of hydrogels with specific physical properties for various scientific purposes (Lloyd & Steed, 2011).

Synthesis of Novel Derivatives

Research on the synthesis of novel pyridine and naphthyridine derivatives, involving reactions with urea derivatives, indicates potential applications in creating new compounds with diverse chemical properties. This synthesis process highlights the versatility of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea in chemical synthesis (Abdelrazek et al., 2010).

Tautomerism Studies

The study of tautomerism in NH-pyrazoles, including derivatives of this compound, contributes to a deeper understanding of the structural dynamics of these compounds. This research is crucial for the development of compounds with specific chemical and physical properties (Cornago et al., 2009).

Spectroscopic Characterization and Computational Study

The spectroscopic characterization and computational study of imidazole derivatives offer insights into the reactive properties of related compounds. These studies are fundamental in the field of computational chemistry and molecular modeling, providing valuable information for the design of new materials and drugs (Hossain et al., 2018).

Lithiation Studies

The study of directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates its potential in organic synthesis, particularly in the selective formation of complex organic compounds (Smith, El‐Hiti, & Alshammari, 2013).

properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11-10-12(2)19(18-11)9-8-16-15(20)17-13-6-4-5-7-14(13)21-3/h4-7,10H,8-9H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAIKHPNDPNXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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